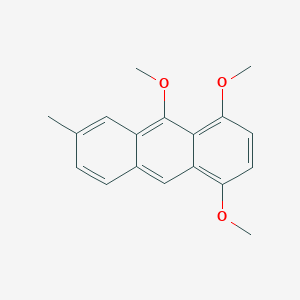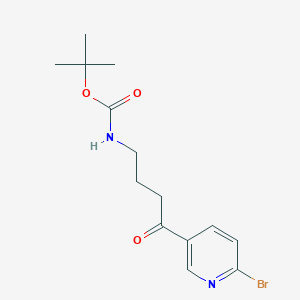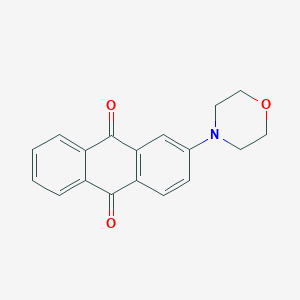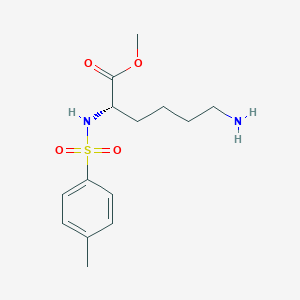![molecular formula C11H21NO8S2 B13147827 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)
1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two methylsulfonyl groups attached to the pyrrolidine ring, which is further substituted with a tert-butyl group and a carboxylate group. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Introduction of Methylsulfonyl Groups: The methylsulfonyl groups are introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Quality Control: Analytical techniques like HPLC and NMR are used to confirm the structure and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the sulfonyl groups.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl derivatives, while reduction reactions can produce deprotected pyrrolidine derivatives.
Applications De Recherche Scientifique
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: By interacting with receptor sites, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate: Similar structure but with hydroxyl groups instead of methylsulfonyl groups.
(3R,4R)-tert-Butyl 3,4-dimethoxypyrrolidine-1-carboxylate: Contains methoxy groups instead of methylsulfonyl groups.
Uniqueness
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the methylsulfonyl groups, which impart specific reactivity and properties. This makes it particularly useful in certain synthetic applications where these functional groups are advantageous.
Propriétés
Formule moléculaire |
C11H21NO8S2 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
tert-butyl 3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3 |
Clé InChI |
QEFAZXPWLQHESA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)

![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)







